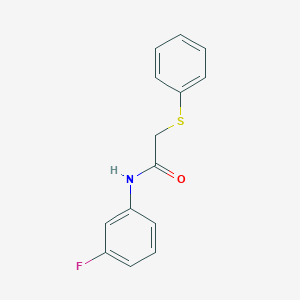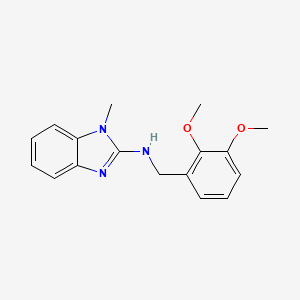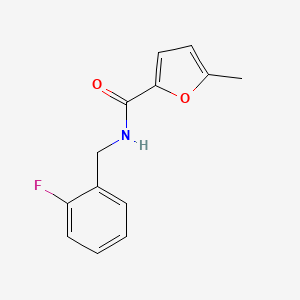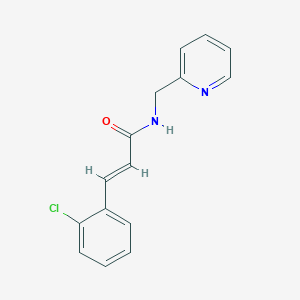![molecular formula C15H17NO2S B5808177 isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)
isopropyl [(4-methyl-2-quinolinyl)thio]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl [(4-methyl-2-quinolinyl)thio]acetate, also known as IQA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. IQA is a thioester derivative of 4-methyl-2-quinoline and is synthesized through a multi-step process.
科学研究应用
Isopropyl [(4-methyl-2-quinolinyl)thio]acetate has been found to possess a wide range of potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. isopropyl [(4-methyl-2-quinolinyl)thio]acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to scavenge free radicals, which can cause cellular damage. Additionally, isopropyl [(4-methyl-2-quinolinyl)thio]acetate has demonstrated cytotoxic effects against various cancer cell lines, making it a promising candidate for further research in cancer therapy.
作用机制
The mechanism of action of isopropyl [(4-methyl-2-quinolinyl)thio]acetate is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. isopropyl [(4-methyl-2-quinolinyl)thio]acetate has also been shown to modulate the expression of various genes involved in cellular processes such as inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
isopropyl [(4-methyl-2-quinolinyl)thio]acetate has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, isopropyl [(4-methyl-2-quinolinyl)thio]acetate has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell viability.
实验室实验的优点和局限性
Isopropyl [(4-methyl-2-quinolinyl)thio]acetate has several advantages for use in lab experiments. It is readily available and has a high purity, making it easy to work with. Additionally, isopropyl [(4-methyl-2-quinolinyl)thio]acetate has demonstrated potent biological activity at low concentrations, allowing for efficient use in experiments. However, one limitation of isopropyl [(4-methyl-2-quinolinyl)thio]acetate is its potential toxicity, which must be carefully monitored in experiments.
未来方向
There are several future directions for research on isopropyl [(4-methyl-2-quinolinyl)thio]acetate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation-related disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of isopropyl [(4-methyl-2-quinolinyl)thio]acetate and to identify its molecular targets. Finally, the development of novel synthetic methods for isopropyl [(4-methyl-2-quinolinyl)thio]acetate could lead to improved yields and decreased toxicity, further enhancing its potential for scientific research.
In conclusion, isopropyl [(4-methyl-2-quinolinyl)thio]acetate is a promising chemical compound with a wide range of potential applications in scientific research. Its synthesis method has been optimized, and it has demonstrated potent biological activity in various areas, including anti-inflammatory and anticancer properties. Further research is needed to fully understand the mechanism of action of isopropyl [(4-methyl-2-quinolinyl)thio]acetate and to explore its potential as a therapeutic agent.
合成方法
The synthesis of isopropyl [(4-methyl-2-quinolinyl)thio]acetate involves several steps, including the condensation of 4-methyl-2-quinoline with ethyl chloroacetate, followed by thiolysis with thiourea and conversion to the isopropyl thioester using isopropyl iodide. The final product is obtained through purification and recrystallization. The synthesis method has been optimized to improve yield and purity, making isopropyl [(4-methyl-2-quinolinyl)thio]acetate readily available for research purposes.
属性
IUPAC Name |
propan-2-yl 2-(4-methylquinolin-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-10(2)18-15(17)9-19-14-8-11(3)12-6-4-5-7-13(12)16-14/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCLJTUBLBEOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl [(4-methylquinolin-2-yl)sulfanyl]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)



![N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5808139.png)
![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5808147.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5808154.png)

![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)


![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)